molecular formula C15H22N4O4 B12318318 5'-O-Acetyl (R)-Lisofylline

5'-O-Acetyl (R)-Lisofylline

Cat. No.: B12318318
M. Wt: 322.36 g/mol
InChI Key: NLTCMPQBQCXKHK-UHFFFAOYSA-N
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Description

5’-O-Acetyl ®-Lisofylline is a derivative of lisofylline, a compound known for its anti-inflammatory and immunomodulatory properties. This compound is of interest due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and conditions involving immune system dysregulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Acetyl ®-Lisofylline typically involves the acetylation of lisofylline. The process begins with the preparation of lisofylline, which is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 5’-O position.

Industrial Production Methods

In an industrial setting, the production of 5’-O-Acetyl ®-Lisofylline follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5’-O-Acetyl ®-Lisofylline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its parent compound, lisofylline.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like hydrochloric acid or sodium hydroxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Regeneration of lisofylline.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5’-O-Acetyl ®-Lisofylline has several scientific research applications:

    Chemistry: Used as a model compound to study acetylation reactions and their kinetics.

    Biology: Investigated for its effects on cellular signaling pathways and immune responses.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, autoimmune disorders, and certain types of cancer.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of 5’-O-Acetyl ®-Lisofylline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It targets enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase.

    Pathways Involved: The compound modulates signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to reduced production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Similar Compounds

    Lisofylline: The parent compound, known for its anti-inflammatory properties.

    5’-O-Acetyl-Renieramycin T: Another acetylated compound with potential anti-cancer properties.

    5-O-Acetyl Bracteanolide A: A butanolide derivative with anti-inflammatory activity.

Uniqueness

5’-O-Acetyl ®-Lisofylline is unique due to its specific acetylation at the 5’-O position, which enhances its stability and bioavailability compared to its parent compound, lisofylline. This modification also potentially improves its therapeutic efficacy and reduces side effects.

Properties

IUPAC Name

6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-10(23-11(2)20)7-5-6-8-19-14(21)12-13(16-9-17(12)3)18(4)15(19)22/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTCMPQBQCXKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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